molecular formula C10H12BrN B2551514 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine CAS No. 1260766-01-5

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine

Cat. No.: B2551514
CAS No.: 1260766-01-5
M. Wt: 226.117
InChI Key: ZURBQOZKXQLLOL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.12 g/mol . This compound is characterized by a cyclopropane ring attached to a 4-bromo-3-methylphenyl group and an amine group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURBQOZKXQLLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260766-01-5
Record name 1-(4-bromo-3-methylphenyl)cyclopropan-1-amine
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